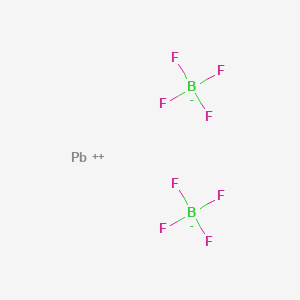

Tétrafluoroborate de plomb(II)

Vue d'ensemble

Description

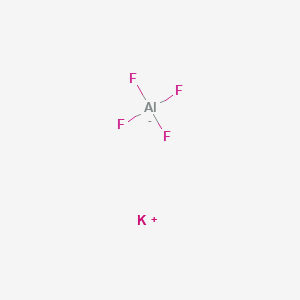

Lead(II) tetrafluoroborate, also known as lead(II) fluoroborate, is an inorganic compound with the chemical formula Pb(BF4)2. It is a water-soluble lead source used in various applications, particularly in oxygen-sensitive environments. The compound is known for its clear liquid form and is often utilized in metal production and synthetic organic chemistry .

Applications De Recherche Scientifique

Lead(II) tetrafluoroborate has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in the formation of calixarene via hydrogen-bonded dimers.

Biology and Medicine: In extremely low concentrations, fluoride compounds, including lead(II) tetrafluoroborate, are used in health applications.

Industry: Utilized in tin-lead electroplating, the development of bipolar lead-boron tetrafluoride accumulators, and as a curing agent for epoxy resins

Mécanisme D'action

Target of Action

Lead(II) tetrafluoroborate primarily targets the central nervous system (CNS) and the reproductive system . It interacts with these systems, causing various physiological changes.

Mode of Action

The compound’s mode of action is primarily through its interaction with its targets, leading to changes in their function. Lead(II) tetrafluoroborate affects the nervous system by impairing the regulation of dopamine synthesis and blocking the evoked release of acetylcholine .

Biochemical Pathways

Lead ions enter the interior of microbial cells mainly through two pathways :

Result of Action

Ingestion of Lead(II) tetrafluoroborate can cause local irritation of the alimentary tract; pain, leg cramps, muscle weakness, paresthesias, depression, coma, and death may follow in 1 or 2 days . Contact with eyes or skin may cause burns and/or irritation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Lead(II) tetrafluoroborate. For instance, it is recommended to store the compound in a cool, ventilated warehouse, away from fire and heat sources . It should be kept sealed and stored separately from alkalis .

Safety and Hazards

Acute oral exposure to Lead(II) tetrafluoroborate may cause corrosion of the mucous membranes, esophagus, and stomach. Skin contact may produce severe burns, ulceration, and scarring. Short-term inhalation exposure to aerosols or vapors of lead fluoroborate may cause severe respiratory tract irritation, inflammation, and pulmonary edema .

Orientations Futures

Analyse Biochimique

Biochemical Properties

It is known that lead can mimic other biologically important metals, such as zinc, calcium, and iron, competing as cofactors for many of their respective enzymatic reactions . For example, lead has been shown to competitively inhibit calcium’s binding of calmodulin, interfering with neurotransmitter release .

Cellular Effects

Ingestion of a large amount can cause local irritation of the alimentary tract; pain, leg cramps, muscle weakness, depression, coma, and death may follow in 1 or 2 days . Contact with eyes or skin may cause burns and/or irritation .

Molecular Mechanism

The molecular mechanism of action of Lead(II) tetrafluoroborate is not well-understood. It is known that lead can interfere with various biochemical processes. For example, lead can interfere with the function of calcium in the body by mimicking it and binding to proteins that normally bind calcium .

Temporal Effects in Laboratory Settings

It is known that lead can have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that lead can have toxic effects at high doses .

Metabolic Pathways

It is known that lead can interfere with various metabolic processes .

Transport and Distribution

It is known that lead can be transported and distributed within the body, and can accumulate in various tissues .

Subcellular Localization

It is known that lead can accumulate in various subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lead(II) tetrafluoroborate can be synthesized by reacting lead(II) oxide or lead(II) carbonate with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, resulting in the formation of lead(II) tetrafluoroborate solution. The general reaction is as follows: [ \text{PbO} + 2 \text{HBF}_4 \rightarrow \text{Pb(BF}_4\text{)}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, lead(II) tetrafluoroborate is often produced through the electrolysis of lead in a solution containing tetrafluoroboric acid. This method ensures high purity and is suitable for large-scale production .

Analyse Des Réactions Chimiques

Types of Reactions: Lead(II) tetrafluoroborate primarily undergoes substitution reactions. It can also participate in complex formation with various ligands.

Common Reagents and Conditions:

Substitution Reactions: Lead(II) tetrafluoroborate can react with halide ions to form lead(II) halides and tetrafluoroborate salts.

Complex Formation: It forms complexes with crown ethers and other macrocyclic ligands, often resulting in nine- or ten-coordinate lead centers.

Major Products:

Lead(II) Halides: Formed through substitution reactions with halide ions.

Lead Complexes: Formed through reactions with macrocyclic ligands.

Comparaison Avec Des Composés Similaires

Lead(II) Hexafluorophosphate (Pb(PF6)2): Similar to lead(II) tetrafluoroborate, it forms complexes with macrocyclic ligands and is used in similar applications.

Lead(II) Perchlorate (Pb(ClO4)2): Another lead compound used in electroplating and as a catalyst, but with different reactivity and stability profiles.

Lead(II) Nitrate (Pb(NO3)2): Commonly used in the synthesis of other lead compounds and in various industrial processes.

Uniqueness: Lead(II) tetrafluoroborate is unique due to its high solubility in water and its ability to form stable complexes with a wide range of ligands. This makes it particularly useful in applications requiring high purity and stability .

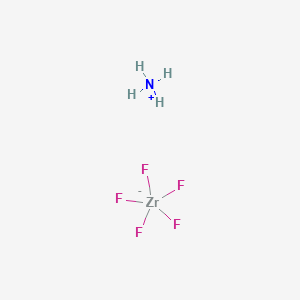

Propriétés

IUPAC Name |

lead(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Pb/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGXAENNKXXYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Pb(BF4)2, B2F8Pb | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065651 | |

| Record name | Lead fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead fluoborate is an odorless colorless liquid. An aqueous solution. Sinks and mixes with water. (USCG, 1999), Crystalline powder; [HSDB] | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead fluoroborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in water | |

| Record name | LEAD FLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.75 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

13814-96-5 | |

| Record name | LEAD FLUOBORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3739 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Borate(1-), tetrafluoro-, lead(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead fluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lead bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD TETRAFLUOROBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WAX1E0VJ84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD FLUOROBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1991 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4AR,6S,7R,8R,8aR)-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B76243.png)